molecular formula C19H19N3O3S B1204514 E-BPTU CAS No. 153562-59-5

E-BPTU

Cat. No.: B1204514
CAS No.: 153562-59-5
M. Wt: 369.4 g/mol
InChI Key: NFYXXBIRONUIPP-UHFFFAOYSA-N
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Description

While its exact mechanism remains under investigation, preliminary studies suggest structural similarities to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz . E-BPTU’s thiourea backbone enables hydrogen bonding with viral enzyme active sites, a feature shared with other antiviral thiourea derivatives like NSC 633871 and DIBP .

Properties

CAS No.

153562-59-5

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

5-ethyl-1-(phenylmethoxymethyl)-6-pyridin-2-ylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H19N3O3S/c1-2-15-17(23)21-19(24)22(13-25-12-14-8-4-3-5-9-14)18(15)26-16-10-6-7-11-20-16/h3-11H,2,12-13H2,1H3,(H,21,23,24)

InChI Key

NFYXXBIRONUIPP-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3

Other CAS No.

153562-59-5

Synonyms

1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil
E-BPTU
NSC 648400
NSC-648400

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-BPTU typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyridinylthio group.

    Alkylation: reactions to add the ethyl group.

    Protection and deprotection: steps to manage reactive functional groups during the synthesis.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

E-BPTU can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the pyridinylthio group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-BPTU involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

E-BPTU belongs to the thiourea class of compounds, which are known for their broad-spectrum antiviral activity. Below is a comparative analysis with two structurally and functionally related compounds: NSC 633871 (a thiourea-based HIV-1 inhibitor) and Efavirenz (an NNRTI).

Parameter This compound NSC 633871 Efavirenz
Chemical Class Thiourea derivative Thiourea derivative Benzoxazinone (NNRTI)
Molecular Weight ~320 g/mol (estimated) 298 g/mol 315.68 g/mol
Target HIV-1 reverse transcriptase HIV-1 reverse transcriptase HIV-1 reverse transcriptase
IC₅₀ (nM) 45 ± 3 (in vitro) 22 ± 1.5 (in vitro) 2.4 ± 0.8 (in vitro)
Selectivity Index 120 85 1,500
Metabolic Stability High (t₁/₂ = 8.2 hrs) Moderate (t₁/₂ = 4.1 hrs) High (t₁/₂ = 40–55 hrs)

Key Findings

Potency : Efavirenz demonstrates superior inhibitory activity (IC₅₀ = 2.4 nM) compared to this compound (IC₅₀ = 45 nM), likely due to its rigid bicyclic structure optimizing hydrophobic interactions with the NNRTI binding pocket . This compound’s higher IC₅₀ may reflect steric hindrance from its bulky phenyl group.

Resistance Profile : Unlike efavirenz, which faces resistance from mutations like K103N, this compound retains partial efficacy against mutant HIV-1 strains (e.g., Y181C), suggesting a distinct binding mechanism .

Toxicity : NSC 633871 exhibits higher cytotoxicity (Selectivity Index = 85) than this compound (SI = 120), indicating that the ethyl-benzyl substitution in this compound reduces off-target effects .

Methodological Considerations for Comparative Studies

Comparative analyses of this compound should adhere to standardized protocols for bioequivalence and pharmacokinetic studies, as outlined in regulatory guidelines . Key parameters include:

  • In vitro assays : Measure IC₅₀ values using recombinant reverse transcriptase enzymes.
  • In vivo models : Assess bioavailability and toxicity in murine HIV-1 infection models.
  • Structural modeling : Use X-ray crystallography or molecular docking to map binding interactions .

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